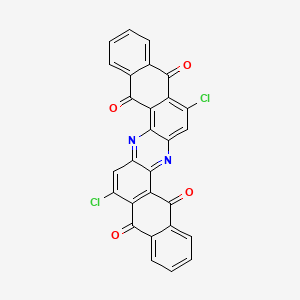

5,9,14,18-Anthrazinetetrone, 8,17-dichloro-

Description

However, based on the provided evidence, positional isomers such as 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone (CAS: 86316-86-1) are well-documented. This derivative retains the anthrazine backbone with two chlorine substituents, which alter its physicochemical properties and applications compared to non-halogenated analogs . It is primarily used in medical devices, such as contact lenses, due to its regulatory approval and safety profile .

Properties

CAS No. |

63589-06-0 |

|---|---|

Molecular Formula |

C28H10Cl2N2O4 |

Molecular Weight |

509.3 g/mol |

IUPAC Name |

14,29-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone |

InChI |

InChI=1S/C28H10Cl2N2O4/c29-15-9-17-23(21-19(15)25(33)11-5-1-3-7-13(11)27(21)35)31-18-10-16(30)20-22(24(18)32-17)28(36)14-8-4-2-6-12(14)26(20)34/h1-10H |

InChI Key |

JAIRGHUPRWZVNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC5=CC(=C6C(=C5N=C4C=C3Cl)C(=O)C7=CC=CC=C7C6=O)Cl |

Origin of Product |

United States |

Biological Activity

5,9,14,18-Anthrazinetetrone, 8,17-dichloro- is a synthetic compound belonging to the anthraquinone family, characterized by its complex structure and potential biological activities. This compound has garnered interest in various fields due to its vibrant color and potential applications in dye formulations as well as in biological research. Its molecular formula is C₁₈H₁₄Cl₂N₂O₄, with a molar mass of approximately 511.31 g/mol. It typically appears as dark blue or purple crystalline solids with a melting point range of 470-500 °C.

Anticancer Properties

Research indicates that 5,9,14,18-Anthrazinetetrone, 8,17-dichloro- exhibits significant anticancer activity. Studies have shown that it can inhibit tumor growth through mechanisms such as:

- Apoptosis Induction : The compound has been observed to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, preventing cancer cells from dividing and proliferating.

In vitro studies have demonstrated that this compound effectively reduces viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial properties of 5,9,14,18-Anthrazinetetrone, 8,17-dichloro- are also noteworthy. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through:

- Disruption of Bacterial Cell Walls : The compound appears to interfere with the integrity of bacterial membranes.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism .

A comparative analysis of its antibacterial efficacy against common pathogens is summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanistic Insights

The biological activity of 5,9,14,18-Anthrazinetetrone, 8,17-dichloro- can be attributed to its ability to interact with cellular components such as DNA and proteins. These interactions are crucial for both its therapeutic potential and safety profile. Studies have indicated that the compound can form adducts with DNA, leading to mutations and ultimately apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated the efficacy of 5,9,14,18-Anthrazinetetrone, 8,17-dichloro- in reducing tumor size significantly compared to control groups. The treatment resulted in a reduction of tumor volume by approximately 50% after four weeks of administration.

Case Study 2: Antibacterial Testing

In another study focusing on its antibacterial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated mice compared to untreated controls.

Scientific Research Applications

Based on the search results, "5,9,14,18-Anthrazinetetrone, 8,17-dichloro-" also known as 8,17-Diamino-7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone, or Vat Blue 6, has the following applications:

Chemical Identification and Properties

8,17-Diamino-7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone can be identified by its CAS Registry Number 81818-53-3 . The molecular formula is C28H14Cl2N2O4 and the molecular mass is 541.34 . Other names include 5,9,14,18-Anthrazinetetrone, 8,17-diamino-7,16-dichloro-6,15-dihydro- .

Sulfide Production Inhibition

Anthraquinone compounds, including derivatives of anthraquinone, anthraquinol, and tetrahydroanthraquinone, can inhibit sulfide production by sulfate-reducing bacteria . This is potentially useful for treating industrial situations where biological sulfide generation is a problem, such as preventing the souring of oil wells with hydrogen sulfide or the contamination of surface . The specificity of anthraquinones allows for the inhibition of sulfate-reducers without affecting other bacterial types, which is useful in sewage treatment and biomass utilization for fuel gas generation .

Color Additive

5,9,14,18-anthrazinetetrone, 7,16-dichloro-6,15-dihydro- is also known as D&C Blue No. 9 . It is permanently listed as a color additive for use in drugs and devices, specifically for cotton and silk surgical sutures, with restrictions of no more than 2.5% for general and ophthalmic use . Other names include 3,3'-dichloroindanthrone and 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone .

Table of Applications

Comparison with Similar Compounds

Structural and Chemical Properties

Key Differences and Trends

Substituent Effects :

- Chlorination (e.g., 7,16-dichloro derivative) improves chemical stability and broadens medical applications .

- Sulfonation (Vat Blue 6) increases hydrophilicity, enabling use in water-based systems .

Regulatory Status: Non-chlorinated derivatives (e.g., Indanthrone) are restricted to industrial uses due to moderate toxicity, while chlorinated variants meet stricter safety standards for biomedical applications .

Market Use :

- Indanthrone dominates industrial sectors, while its dichloro derivative is niche in medical devices .

Q & A

Q. What are the standard protocols for synthesizing 8,17-dichloro-5,9,14,18-anthrazinetetrone, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation of the parent anthrazinetetrone structure. For example, chlorination under controlled conditions (e.g., using thionyl chloride or chlorine gas in inert solvents like nitrobenzene) yields the dichloro derivative. Purity optimization requires post-synthesis purification via recrystallization from high-boiling solvents (e.g., o-dichlorobenzene) and characterization using HPLC or TLC to confirm >98% purity. Solubility challenges in common solvents (water, ethanol) necessitate solvent selection based on polarity gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: UV-Vis spectroscopy (λmax ~485 nm in nitrobenzene) identifies conjugation patterns, while FT-IR confirms carbonyl (C=O) and aromatic C-Cl stretches. Single-crystal X-ray diffraction is critical for resolving stereochemistry, as non-planar conformations (e.g., chair or saddle-shaped structures) are common in anthrazine derivatives. Solid-state NMR further clarifies electronic environments of chlorine substituents .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition above 300°C, with Cl<sup>-</sup> release as a hazard . For long-term storage, inert atmospheres (argon) and desiccated environments are recommended due to hygroscopicity. Stability in polymer matrices (e.g., PE, PVC) requires compatibility testing under accelerated aging conditions (e.g., 70°C/75% RH for 30 days) to assess colorfastness .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., λmax shifts) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or polymorphic forms. For example, λmax shifts in polar aprotic solvents (e.g., DMF vs. nitrobenzene) correlate with solvent dielectric constants. Computational modeling (TD-DFT) predicts absorption spectra under varying conditions, while controlled recrystallization (slow cooling vs. rapid precipitation) isolates polymorphs for comparative XRD analysis .

Q. What strategies mitigate toxicity risks during handling, given its decomposition products?

Methodological Answer: Safety protocols must account for HCl and Cl2 emissions during thermal decomposition. Fume hoods with HEPA filtration and real-time gas sensors (e.g., for Cl2) are essential. Neutralization traps (e.g., NaOH scrubbers) should be integrated into synthetic setups. Toxicity studies (e.g., Ames test) are recommended for lab personnel handling bulk quantities .

Q. How does substitution at the 8,17 positions influence electronic properties for optoelectronic applications?

Methodological Answer: Electrochemical studies (cyclic voltammetry) reveal two oxidation waves at ~0.5 V and 1.2 V (vs. Ag/AgCl), attributed to anthraquinone redox centers. Chlorine’s electron-withdrawing effect lowers LUMO levels, enhancing charge transport in organic semiconductors. Density functional theory (DFT) simulations correlate substituent electronegativity with bandgap tuning (ΔE ~1.8–2.1 eV) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.